DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

Mass Spectrometry Proteomics Isotopic Labeling

Quantifying total lysine in complex matrices demands a deuterated internal standard that co-elutes with the analyte yet is fully mass-resolved without stereochemical bias. DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) delivers an M+8 mass shift with a racemic DL configuration, enabling accurate achiral quantification. • ≥98 atom% D, ≥99% (CP) purity - eliminates interfering signals • M+8 mass shift avoids isotopic crosstalk with the analyte • Racemic DL form removes chiral quantification bias Ideal for LC-MS/MS method validation, bioanalysis, and nutritional QC.

Molecular Formula
Molecular Weight NA
Cat. No. B1579943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) – An Achiral, Octa-Deuterated Amino Acid Internal Standard for Quantitative Proteomics and Metabolic Flux Analysis


DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), a deuterated hydrochloride salt of the essential amino acid lysine , is a stable isotope-labeled compound (SIL) characterized by the substitution of eight hydrogen atoms with deuterium at positions 3 through 6 on its aliphatic side chain . This heavy isotope labeling introduces a defined mass increment of +8 Da (mass shift M+8) relative to the unlabeled, naturally occurring DL-lysine , enabling its primary function as a chemically identical yet mass-differentiated tracer and internal standard. As a racemic mixture of D- and L- enantiomers, it provides an achiral reference point, distinguishing it from single-enantiomer labeled lysines . Its utility is firmly established in mass spectrometry (MS)-based analytical workflows, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), where it is employed for accurate quantification, method validation, and the elucidation of metabolic pathways .

Why Generic DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) Cannot Be Substituted by Other Deuterated Lysine Analogs in Quantitative MS Assays


In mass spectrometry, the efficacy of a stable isotope-labeled internal standard (SIL-IS) is predicated on its precise co-elution with the target analyte and its unique mass-to-charge ratio (m/z) signature. Simply substituting one deuterated lysine analog for another is analytically untenable. Each isotopologue presents a distinct mass shift (e.g., M+4 for d4-lysine , M+9 for d9-lysine ), which dictates its compatibility with specific mass analyzers and multiplexing strategies. Furthermore, the number of deuterium atoms can subtly influence chromatographic retention time due to the reverse isotope effect, a phenomenon where deuterated compounds elute slightly earlier than their protiated counterparts [1]. This difference, while often small, can be critical in high-resolution separations. The choice between a racemic (DL) mixture versus a chiral (L- or D-) labeled standard is another critical factor; using an enantiopure standard for an achiral method may introduce bias if the target sample contains a mixture of isomers. Therefore, the specific isotopic labeling pattern (d8) and isomeric form (DL) are not interchangeable features but are core analytical parameters that directly determine the accuracy, precision, and validity of quantitative MS data.

Quantitative Differentiation of DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) for Scientific Procurement and Method Selection


Superior Mass Spectral Resolution: Quantifying the M+8 Mass Shift Advantage over Lower-Deuterated Analogs

DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) provides a mass shift of M+8 relative to unlabeled lysine . This is a quantitative improvement over the M+4 mass shift offered by DL-Lysine-4,4,5,5-d4 dihydrochloride . The larger mass difference provided by the d8 compound minimizes isotopic peak overlap between the analyte and the internal standard, a critical factor for accurate quantification in complex matrices .

Mass Spectrometry Proteomics Isotopic Labeling

Verifiable Isotopic Purity for Reliable Quantitation: ≥98 atom % D Benchmark

The target compound, DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), is specified with an isotopic purity of ≥98 atom % D . This high level of deuterium incorporation is a standard benchmark in the industry for ensuring that the internal standard's signal is not confounded by residual unlabeled material. While this specification matches that of its chiral counterpart, L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride (also ≥98 atom % D) , it is a critical differentiator from lower-purity alternatives that are not documented.

Analytical Chemistry Quality Control Method Validation

Achiral DL-Form Enables Unbiased Analysis of Racemic Lysine Pools

The compound's designation as a DL-racemic mixture provides a crucial analytical advantage over enantiopure L- or D-lysine internal standards when the objective is to quantify total lysine in a sample that may contain both isomers. Using an L-Lysine-d8 standard to measure a racemic mixture could introduce a systematic bias if the D-isomer in the sample behaves differently during sample preparation or analysis. The DL-Lysine-d8 standard, by matching the isomeric composition of a racemic target, eliminates this potential source of error.

Chiral Analysis Metabolomics Nutritional Science

Distinct Chemical Purity Specification: ≥99% (CP) Assay for the D8-DL Compound

The racemic DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) is specified with a chemical purity of ≥99% (CP) . This is a notable point of differentiation from its enantiopure L-isomer counterpart, which does not carry an explicit CP assay specification on vendor documentation . The ≥99% (CP) assay provides a higher degree of confidence in the compound's chemical integrity, ensuring that the internal standard is not a source of interfering impurities that could compromise the analytical signal.

Analytical Chemistry Quality Assurance Reference Standards

Optimized Use-Cases for DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) Based on Differential Evidence


Quantitative Analysis of Total Lysine in Nutritional and Pharmaceutical Samples

In the quality control (QC) of nutritional supplements or the analysis of pharmaceutical formulations, accurate quantification of total lysine content is required, irrespective of its stereochemistry. The DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) compound is uniquely suited as an internal standard for these assays. Its achiral nature eliminates stereochemical bias, providing an accurate measurement of total lysine pools . The combination of its ≥98 atom % D isotopic purity and ≥99% (CP) chemical purity ensures that the internal standard will not introduce interfering signals, enabling the development of robust, high-precision LC-MS or GC-MS methods suitable for regulatory submission. The M+8 mass shift provides ample separation from the analyte signal, even in complex matrices .

Method Development and Validation for Achiral Lysine Quantification in Bioanalysis

When developing and validating bioanalytical methods for lysine in plasma or urine, a stable isotope-labeled internal standard (SIL-IS) is mandatory for correcting matrix effects and instrument variability. DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) is the optimal SIL-IS for achiral methods. Its M+8 mass shift provides superior resolution over M+4 or M+9 analogs, reducing the risk of isotopic crosstalk and ensuring a lower limit of quantification (LLOQ). The documented high chemical and isotopic purity are critical for meeting the stringent requirements of method validation guidelines from bodies like the FDA and EMA, which demand that internal standards do not interfere with the accurate and precise measurement of the target analyte.

Metabolic Flux Analysis in Systems Not Requiring Enantiomeric Resolution

For metabolic flux analysis studies focused on total lysine turnover or incorporation into proteins where the D-isomer is not a variable of interest, DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) serves as a cost-effective and analytically sound tracer. The deuterium label allows for the tracking of lysine through metabolic pathways using MS-based detection . While not suitable for chiral flux studies, its use avoids the potential procurement and cost premium associated with enantiopure labeled lysines, making it a practical choice for large-scale or preliminary metabolic investigations where total lysine kinetics are the primary endpoint.

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